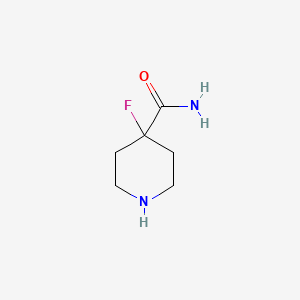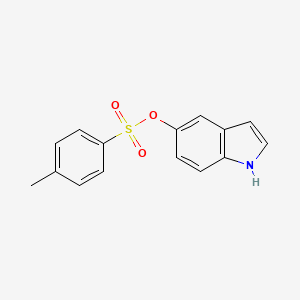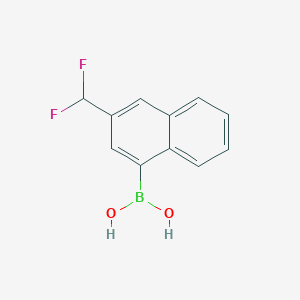
(3-(Difluoromethyl)naphthalen-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Difluoromethyl)naphthalen-1-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which is further bonded to a boronic acid functional group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated naphthalene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the production of (3-(Difluoromethyl)naphthalen-1-yl)boronic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, the use of automated systems can enhance the efficiency of the production process, reducing the overall cost and time required for synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Difluoromethyl)naphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles, such as amines or thiols, can be used to substitute the difluoromethyl group.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and substituted naphthalene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
(3-(Difluoromethyl)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs, which have shown promise in treating various diseases, including cancer.
Medicine: Boronic acids are known for their ability to inhibit serine proteases, making them potential candidates for the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (3-(Difluoromethyl)naphthalen-1-yl)boronic acid exerts its effects is primarily through its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in chemical synthesis . Additionally, the difluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-boronic acid: Similar in structure but lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid: Contains a difluoromethoxy group instead of a difluoromethyl group, which alters its reactivity and applications.
Uniqueness
The presence of the difluoromethyl group in (3-(Difluoromethyl)naphthalen-1-yl)boronic acid imparts unique chemical properties, such as increased stability and reactivity, making it a valuable reagent in various chemical and industrial applications. Its ability to participate in a wide range of chemical reactions, coupled with its versatility in scientific research, sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H9BF2O2 |
|---|---|
Peso molecular |
222.00 g/mol |
Nombre IUPAC |
[3-(difluoromethyl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H9BF2O2/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6,11,15-16H |
Clave InChI |
CETDSDRMHBMDFC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC2=CC=CC=C12)C(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


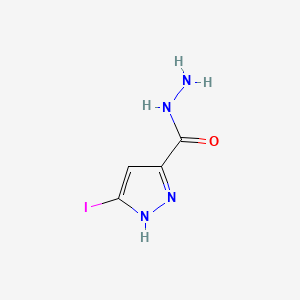

![5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13471671.png)
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide](/img/structure/B13471685.png)
![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)


![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride](/img/structure/B13471705.png)
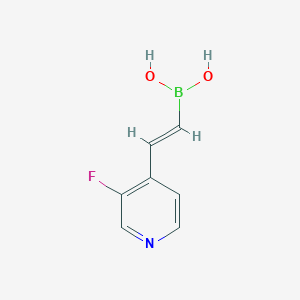
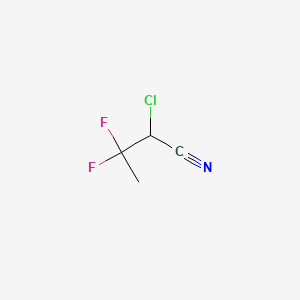
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13471721.png)
